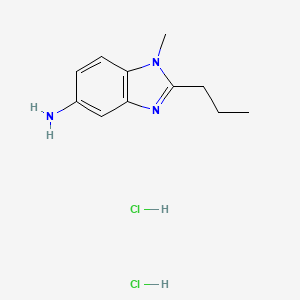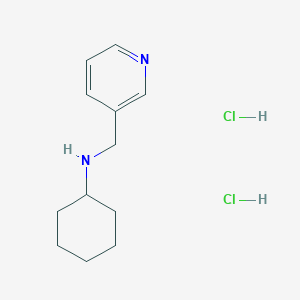![molecular formula C13H22ClNO3 B3085791 (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158315-62-8](/img/structure/B3085791.png)
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Übersicht
Beschreibung
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C13H21NO3·HCl. It is known for its unique structure, which includes a trimethoxyphenyl group and an isopropylamine moiety. This compound is of interest in various fields due to its potential biological and chemical properties .
Wirkmechanismus
Target of Action
The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their function. For instance, it inhibits tubulin, a protein that forms the cytoskeleton and is essential for cell division . It also inhibits Hsp90, a chaperone protein that helps other proteins fold properly . By inhibiting these proteins, the compound disrupts normal cellular processes, leading to cell death .
Biochemical Pathways
The compound affects several biochemical pathways. For example, by inhibiting tubulin, it disrupts the formation of the mitotic spindle, which is necessary for cell division . By inhibiting Hsp90, it disrupts the folding of various proteins, leading to their degradation . The compound also inhibits the function of TrxR, an enzyme involved in maintaining the redox state of cells .
Pharmacokinetics
Similar compounds with the trimethoxyphenyl (tmp) group have been incorporated in a wide range of therapeutically interesting drugs, indicating their potential for good bioavailability .
Result of Action
The result of the compound’s action is cell death. By inhibiting crucial proteins and disrupting normal cellular processes, the compound induces apoptosis, or programmed cell death . This makes it a potential candidate for anti-cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with isopropylamine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
- (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine sulfate
- (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine nitrate
Uniqueness
(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific combination of the trimethoxyphenyl group and the isopropylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUPXRUOQBMXNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)

![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)



![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
amine hydrochloride](/img/structure/B3085819.png)
amine hydrochloride](/img/structure/B3085835.png)
